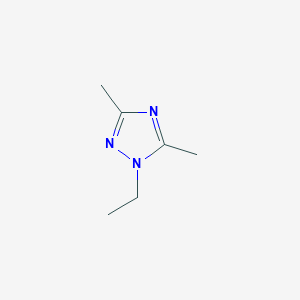
1-Ethyl-3,5-dimethyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3,5-dimethyl-1H-[1,2,4]triazole is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3,5-dimethyl-1H-[1,2,4]triazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors such as hydrazines and carboxylic acids. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of 1-ethyl-3,5-dimethyl-1H-[1,2,4]triazole often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3,5-dimethyl-1H-[1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different reduced forms.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution can introduce various functional groups into the triazole ring .
Scientific Research Applications
1-Ethyl-3,5-dimethyl-1H-[1,2,4]triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-3,5-dimethyl-1H-[1,2,4]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1,2,3-Triazole: Another triazole isomer with different nitrogen atom arrangement.
1,2,4-Triazole: The parent compound without ethyl and dimethyl substituents.
3,5-Dimethyl-1H-[1,2,4]triazole: Similar structure but lacks the ethyl group.
Uniqueness: 1-Ethyl-3,5-dimethyl-1H-[1,2,4]triazole is unique due to its specific substituents, which confer distinct chemical and biological properties. These differences make it suitable for specialized applications where other triazoles may not be as effective .
Properties
CAS No. |
32675-46-0 |
|---|---|
Molecular Formula |
C6H11N3 |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-ethyl-3,5-dimethyl-1,2,4-triazole |
InChI |
InChI=1S/C6H11N3/c1-4-9-6(3)7-5(2)8-9/h4H2,1-3H3 |
InChI Key |
CMRISFJSJWJHPL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC(=N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















